Field: Organic Chemistry
Application: 4-Hydroxy-3-nitropyridine can be an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
Method of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps . These include a nitration step and a reduction step .
Results: The synthesis of pyridine derivatives from 4-Hydroxy-3-nitropyridine can lead to the development of new pesticides and medicines .
Application: 4-Hydroxy-3-nitropyridine may be used in the synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .
Method of Application: 4-Hydroxy-3-nitropyridine is treated with phosphorus pentachloride (PCl5) followed by ethanol to synthesize 4-ethoxy-3-nitropyridine . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5 - POCl3 (phosphorus oxychloride) .
Results: The result of this process is the successful synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .
Field: Industrial Chemistry
Application: 4-Hydroxy-3-nitropyridine is used as a raw material for the production of other chemicals .
Method of Application: The specific method of application would depend on the chemical being produced. It typically involves chemical reactions under controlled conditions .
Results: The result is the production of various chemicals that have their own unique applications .
Field: Environmental Science
Application: 4-Hydroxy-3-nitropyridine is used as a cleaning agent in wastewater treatment plants .
Method of Application: In wastewater treatment, it’s likely used in a chemical process to help remove contaminants .
Results: The result is cleaner wastewater that can be safely discharged or reused .
Application: 4-Hydroxy-3-nitropyridine can be used in the synthesis of imidazo[4,5-c]pyridines .
Method of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Results: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
Application: 4-Hydroxy-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitro-pyridines .
Method of Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Results: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
4-Hydroxy-3-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring containing one nitrogen atom. It features a hydroxyl group (-OH) at the 4th position and a nitro group (-NO2) at the 3rd position of the pyridine ring. This compound is notable for its planar structure, which affects its reactivity due to the electron-withdrawing nature of the nitro group, leading to potential applications in various chemical syntheses and biological studies .
Several methods exist for synthesizing 4-Hydroxy-3-nitropyridine, including:
4-Hydroxy-3-nitropyridine has diverse applications across various fields:
Interaction studies involving 4-Hydroxy-3-nitropyridine focus on its reactivity with other chemical species. These studies often examine:
Several compounds share structural similarities with 4-Hydroxy-3-nitropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Nitropyridine | Nitro group at position 3 | Used extensively in agrochemical synthesis |
4-Aminopyridine | Amino group at position 4 | Exhibits strong antimicrobial properties |
2-Hydroxy-5-nitropyridine | Hydroxyl group at position 2 and nitro at position 5 | Potential use in dye manufacturing |
4-Hydroxyquinoline | Hydroxyl group at position 4 on quinoline ring | Known for its anti-cancer properties |
4-Hydroxy-3-nitropyridine stands out due to its unique combination of functional groups that allow for versatile chemical transformations and potential biological activities not fully explored yet .
Irritant